

# Technical Support Center: Enhancing the Durability of Lead-Platinum Fuel Cell Catalysts

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## Compound of Interest

Compound Name: *Lead;platinum*

Cat. No.: *B14640743*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the durability of lead-platinum (Pb-Pt) and other platinum-group-metal (PGM) fuel cell catalysts.

## Frequently Asked Questions (FAQs) & Troubleshooting

**Q1:** We are observing a rapid decrease in the Electrochemical Surface Area (ECSA) of our Pt-based catalyst during accelerated stress tests. What are the likely causes and how can we mitigate this?

**A1:** A rapid loss in ECSA is a common issue and is primarily attributed to two degradation mechanisms: platinum nanoparticle dissolution and carbon support corrosion.[\[1\]](#)

- **Platinum Dissolution and Sintering:** At high potentials, platinum can dissolve into the ionomer and redeposit on larger particles, a process known as Ostwald ripening.[\[2\]](#) This leads to an increase in average particle size and a decrease in active surface area.[\[3\]](#) Potential cycling, especially to high voltages, accelerates this process.[\[4\]](#)
- **Carbon Support Corrosion:** The carbon support material can oxidize at high potentials, particularly during start-up and shutdown events which can create high over-potentials.[\[5\]](#)[\[6\]](#)

This corrosion leads to the detachment and agglomeration of Pt nanoparticles, reducing the ECSA.<sup>[7]</sup>

#### Mitigation Strategies:

- **Alloying:** Alloying platinum with transition metals like cobalt (Co) or nickel (Ni) can improve stability. However, these alloying elements can leach out over time.<sup>[3][8]</sup> Creating ordered intermetallic structures can enhance the bonding between Pt and the alloying element, improving durability.<sup>[9]</sup>
- **Novel Supports:** Utilizing more corrosion-resistant support materials, such as graphitized carbons or nanoporous carbons, can protect the platinum nanoparticles.<sup>[7][10]</sup> Graphene-based protection strategies have also shown promise in shielding platinum from degradation.<sup>[11]</sup>
- **Core-Shell Catalysts:** Synthesizing catalysts with a platinum-rich shell over a core of a different material can reduce the amount of platinum required and improve durability.<sup>[12]</sup>
- **Operating Conditions:** Modifying the operating conditions, such as operating at sub-saturated relative humidity, has been shown to decrease ECSA loss.<sup>[8]</sup>

**Q2:** Our catalyst is showing a significant voltage drop at high current densities after durability testing. What does this indicate?

**A2:** A significant voltage drop at high current densities typically points to increased mass transport resistances. This can be caused by:

- **Ion Contamination of the Ionomer:** If you are using a Pt-alloy catalyst (e.g., Pt-Co), the dissolution of the non-platinum metal can lead to ion contamination of the ionomer in the catalyst layer.<sup>[8]</sup> These ions can displace protons in the ionomer, reducing its conductivity and increasing mass transport resistance for protons and oxygen.<sup>[8]</sup>
- **Changes in the Catalyst Layer Structure:** Severe carbon support corrosion can lead to a collapse of the catalyst layer structure, which can hinder gas and water transport.<sup>[6]</sup>

#### Troubleshooting Steps:

- Analyze Effluent Water: Check for the presence of dissolved metal ions from your catalyst in the fuel cell's outlet water.
- Post-mortem Analysis: After testing, perform a cross-sectional analysis of the membrane electrode assembly (MEA) using techniques like Scanning Electron Microscopy (SEM) to inspect the catalyst layer for structural changes.

Q3: We are having trouble with the reproducibility of our catalyst synthesis. What are the critical parameters to control?

A3: Reproducibility in catalyst synthesis, particularly for methods like the polyol process, is highly dependent on several factors:

- Synthesis Temperature: The reaction temperature significantly influences platinum particle size, dispersion, and crystallinity. For the polyol method, temperatures around 100°C have been found to be optimal for producing well-dispersed particles.[13]
- Precursor Concentration: The concentration of the platinum precursor and the reducing agent must be carefully controlled.
- pH: The pH of the reaction solution can affect the nucleation and growth of the nanoparticles.
- Stirring Rate: Adequate mixing is crucial for ensuring a homogeneous reaction environment.

It is recommended to meticulously document and control these parameters for each synthesis batch to ensure reproducibility.

## Data Presentation

Table 1: U.S. Department of Energy (DOE) Accelerated Stress Test (AST) Protocols for Electrocatalyst Durability.[4][14]

Parameter	Electrocatalyst Durability Protocol
Cycle Profile	Square wave: 30s at 0.7V and 30s at 0.9V
Number of Cycles	30,000
Temperature	80°C
Relative Humidity	100% (Anode/Cathode)
Gases	H <sub>2</sub> (Anode) / N <sub>2</sub> (Cathode)
Pressure	150 kPa (absolute)
Performance Metrics	ECSA loss < 40%, Mass activity loss < 60%

Table 2: Comparison of Catalyst Support Durability AST Protocols.[\[4\]](#)

Parameter	DOE Protocol	USFCC Protocol 1	USFCC Protocol 2
Voltage Profile	Hold at 1.2V	Hold at 1.2V	Hold at 1.5V
Duration	200 hours	Not specified	Not specified
Temperature	95°C	80°C	80°C
Relative Humidity	80%	100%	100%
Gases	H <sub>2</sub> (Anode) / N <sub>2</sub> (Cathode)	H <sub>2</sub> (Anode) / N <sub>2</sub> (Cathode)	H <sub>2</sub> (Anode) / N <sub>2</sub> (Cathode)
Performance Metrics	ECSA loss < 40%, Performance loss < 30mV at 1.5 A/cm <sup>2</sup>	Not specified	Not specified

## Experimental Protocols

### Protocol 1: Electrochemical Surface Area (ECSA) Determination by Cyclic Voltammetry (CV)

This protocol is used to assess the active surface area of the platinum catalyst before and after durability testing.

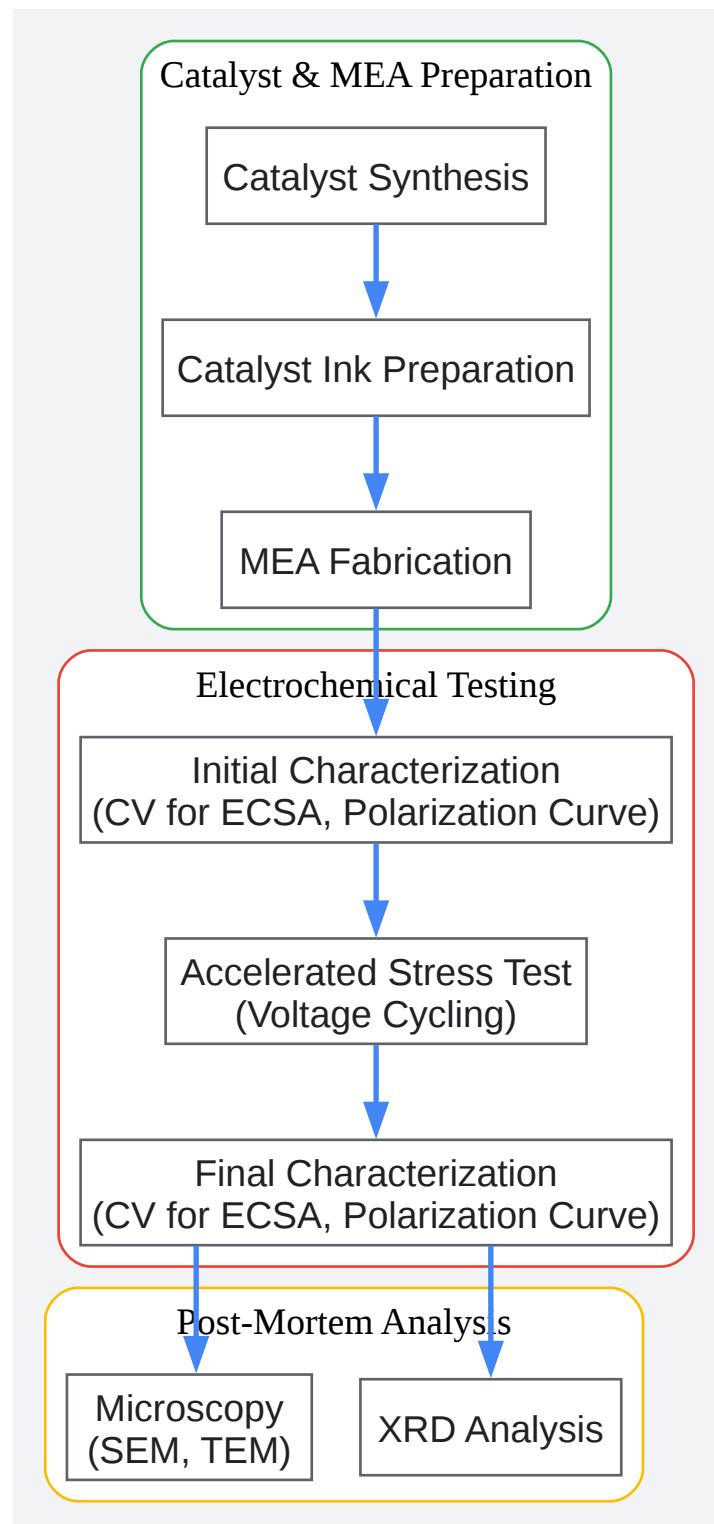
- Cell Setup:
  - Assemble the Membrane Electrode Assembly (MEA) in a single-cell fuel cell test fixture.
  - The electrode being tested is the working electrode, while the other electrode serves as the counter and reference electrode (as a hydrogen pseudo-reference).
- Gas Supply:
  - Supply humidified hydrogen (H<sub>2</sub>) to the anode (counter/reference electrode) at a flow rate of approximately 100 standard cubic centimeters per minute (sccm).
  - Supply humidified nitrogen (N<sub>2</sub>) to the cathode (working electrode) at a similar flow rate.
- Temperature and Humidity:
  - Set the cell temperature to 80°C and ensure 100% relative humidity for both gas streams.  
[\[1\]](#)
- Electrochemical Cleaning:
  - Before recording the CV for ECSA calculation, electrochemically clean the catalyst surface by cycling the potential between 0.0 V and 1.2 V vs. RHE for 20-40 cycles at a scan rate of 100-200 mV/s.  
[\[15\]](#)
- CV Measurement:
  - Record the cyclic voltammogram by sweeping the potential from approximately 0.05 V to 1.0 V vs. RHE at a scan rate of 20 mV/s for at least 3 cycles.  
[\[1\]](#)
- ECSA Calculation:
  - Integrate the charge in the hydrogen underpotential deposition (H<sub>upd</sub>) region of the CV curve after double-layer correction.
  - Calculate the ECSA using the following formula:  $ECSA (m^2/g_{Pt}) = (Charge_{H_{upd}} (\mu C/cm^2)) / (Scan\ Rate (V/s) * Pt\ Loading (g_{Pt}/cm^2) * 210 \mu C/cm^2_{Pt})$

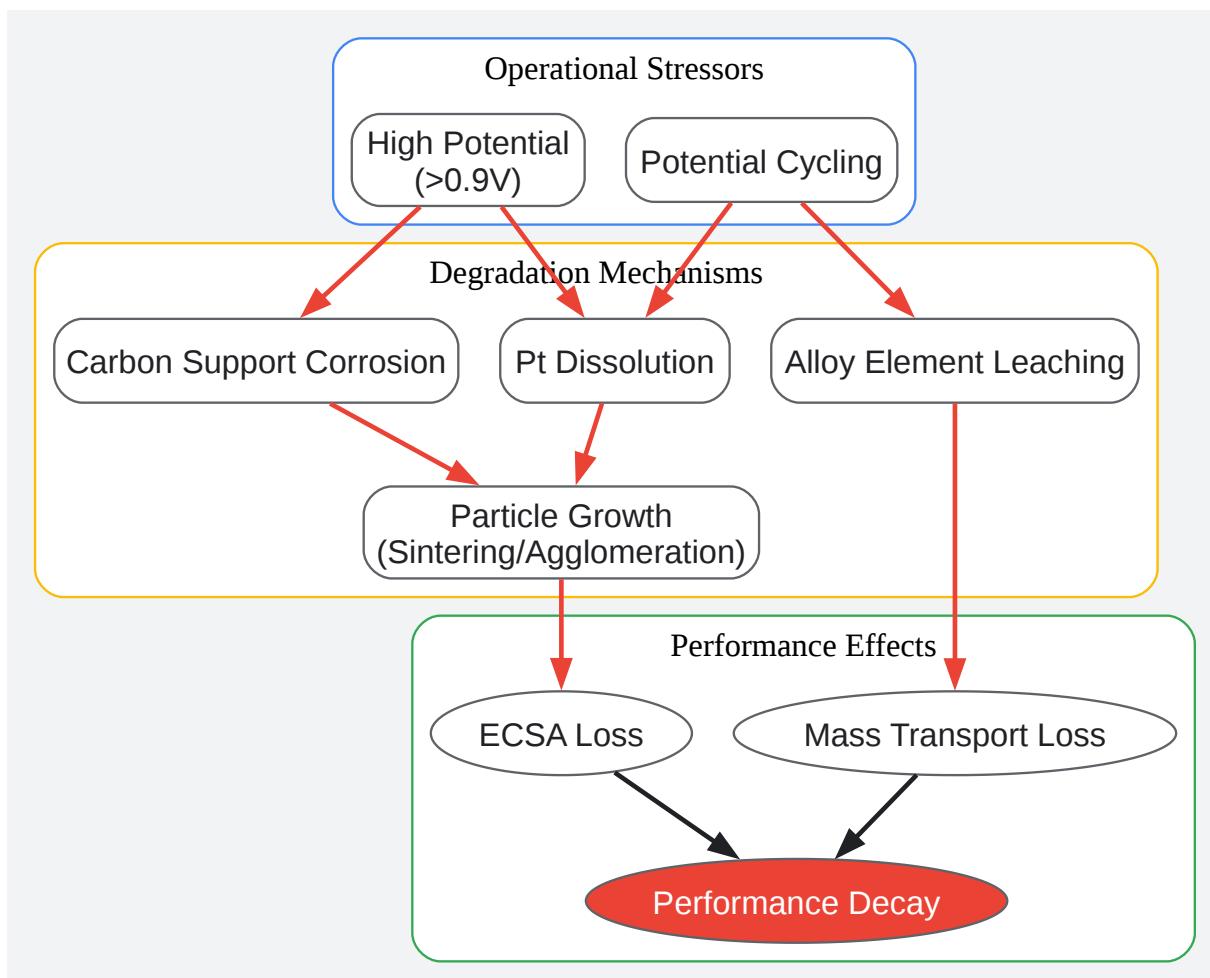
## Protocol 2: Accelerated Stress Test (AST) for Electrocatalyst Durability

This protocol simulates the effects of load cycling on the catalyst.

- Initial Characterization:
  - Perform an initial ECSA measurement using the protocol described above.
  - Record an initial polarization curve to establish baseline performance.
- AST Conditions:
  - Set the cell temperature to 80°C and relative humidity to 100%.[\[14\]](#)
  - Supply H<sub>2</sub> to the anode and N<sub>2</sub> to the cathode.[\[14\]](#)
  - Set the backpressure to 150 kPa.[\[14\]](#)
- Voltage Cycling:
  - Apply a square wave potential profile to the cathode, cycling between 0.7 V for 30 seconds and 0.9 V for 30 seconds.[\[14\]](#)
  - Continue this cycling for 30,000 cycles.[\[14\]](#)
- Intermediate and Final Characterization:
  - Periodically interrupt the cycling (e.g., after 1,000, 5,000, 10,000, and 30,000 cycles) to perform ECSA measurements and record polarization curves to monitor degradation.[\[14\]](#)
- Data Analysis:
  - Plot the ECSA and performance (e.g., voltage at a specific current density) as a function of the number of cycles to quantify the durability of the catalyst.

## Mandatory Visualization





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